6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride
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Overview
Description
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is a chemical compound with the molecular formula C9H14F3NO·HCl. It is characterized by the presence of a spirocyclic structure, which includes a trifluoromethyl group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group may participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol
- 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride
Uniqueness
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is unique due to its specific spirocyclic structure and the presence of both trifluoromethyl and amino groups.
Biological Activity
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H13ClF3NO
- Molecular Weight : 231.64 g/mol
- CAS Number : 2133362-43-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may influence membrane permeability and receptor binding affinities.
Biological Activities
Recent studies have indicated several biological activities associated with this compound:
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Anticancer Activity :
- Analogous compounds with a spiro[3.3]heptane core have shown significant anticancer properties by inhibiting key signaling pathways such as the Hedgehog signaling pathway. For instance, compounds derived from Vorinostat were modified to include spiro[3.3]heptane, resulting in micromolar inhibition of cancer cell proliferation in vitro .
-
Neuroprotective Effects :
- Preliminary research suggests that spirocyclic compounds may exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
-
Antimicrobial Properties :
- Some derivatives of spiro compounds have displayed antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
Case Study 1: Anticancer Efficacy
In a study examining the effects of spiro[3.3]heptane derivatives on HepG2 liver cancer cells, researchers found that compounds incorporating this structure exhibited significant apoptosis-inducing activity compared to traditional phenyl ring-containing drugs . The results highlighted a reduction in cell viability with IC50 values ranging from 0.24 to 0.48 µM.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of spirocyclic compounds revealed that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that modifications to the spiro structure may enhance neuroprotective capabilities .
Data Table: Biological Activities of Spiro[3.3]heptane Derivatives
Properties
Molecular Formula |
C8H13ClF3NO |
---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6;/h5,13H,1-4,12H2;1H |
InChI Key |
HXKBXRMUOBAVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(F)(F)F)O)N.Cl |
Origin of Product |
United States |
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